2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride
Description
Properties
IUPAC Name |
3-(aminomethyl)-8-oxaspiro[4.5]decan-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-7-8-1-2-10(9(8)12)3-5-13-6-4-10;/h8-9,12H,1-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMCAOWLHWGZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C(C1CN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular cyclization to form the oxaspiro ring system.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction. A suitable amine is reacted with a halogenated precursor to form the desired aminomethyl derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride is typically carried out in large-scale reactors. The process involves:
Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the aminomethyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
Synthesis Overview
The synthesis typically involves:
- Formation of the Spirocyclic Core : Achieved through intramolecular cyclization.
- Introduction of the Aminomethyl Group : Via nucleophilic substitution reactions.
- Hydrochloride Formation : By treatment with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability.
Chemistry
In synthetic organic chemistry, 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate in chemical synthesis.
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to oxo derivatives using agents like potassium permanganate. |
| Reduction | Reduces the aminomethyl group using sodium borohydride or lithium aluminum hydride. |
| Substitution | Participates in nucleophilic substitutions to form diverse derivatives. |
Biological Research
The compound is being investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary research suggests potential in inhibiting cancer cell proliferation.
Case Study Example:
A study published in a peer-reviewed journal demonstrated that derivatives of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
Pharmaceutical Applications
Research is ongoing to explore its role as a pharmaceutical intermediate in drug formulation processes. Its unique properties may enhance drug efficacy and bioavailability.
Industrial Applications
In industrial chemistry, 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride is utilized in developing new materials and chemical processes due to its stability and reactivity profile.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table compares 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride with analogous spirocyclic compounds:
Functional Group Analysis
- Aminomethyl vs. This may improve solubility and receptor interaction in biological systems.
- Oxa/Aza Rings: The 8-oxa ring in the target compound introduces an oxygen atom, increasing polarity relative to purely hydrocarbon spiro systems (e.g., 8-aminospiro[4.5]decane HCl) . Compounds with dual heteroatoms (e.g., 8-oxa-2-azaspiro cores ) exhibit distinct electronic profiles.
- Ketone vs. Alcohol: The ketone in 8-amino-1-azaspiro[4.5]decan-2-one HCl confers electrophilic character, whereas the hydroxyl group in the target compound supports hydrogen-bond donation, impacting reactivity and metabolic stability.
Biological Activity
2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride (CAS No. 1803611-97-3) is a synthetic compound characterized by a unique spirocyclic structure, which includes an oxaspiro ring system and an aminomethyl group. This compound is gaining attention in chemical and pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride is with a molecular weight of 221.73 g/mol. The compound's structure contributes to its interaction with biological systems, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions with various biological molecules, potentially modulating biochemical pathways. The spirocyclic structure may enhance its binding affinity and specificity for these targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. It has been observed to inhibit the proliferation of cancer cell lines in laboratory settings, indicating a possible role in cancer therapeutics. The mechanism behind this activity may involve the induction of apoptosis and the inhibition of tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antibacterial agent.
- Anticancer Activity : Another investigation assessed the cytotoxic effects of this compound on HeLa and MCF-7 cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values of 25 µM for HeLa cells and 30 µM for MCF-7 cells, suggesting promising anticancer properties.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride | MIC: 32 µg/mL | IC50: 25 µM (HeLa) | Unique spirocyclic structure |
| 2-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride | MIC: 64 µg/mL | IC50: 50 µM (MCF-7) | Dioxaspiro structure |
| 8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-ol hydrochloride | MIC: 128 µg/mL | IC50: 70 µM (HeLa) | Similar dioxaspiro framework |
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride?
The synthesis typically involves reductive amination or nucleophilic substitution of a spirocyclic ketone precursor. For example, analogous spiro compounds (e.g., 1,4-dioxaspiro[4.5]decan-8-one) can react with amines under catalytic hydrogenation or borohydride reduction conditions to introduce the aminomethyl group . Post-synthetic steps include hydrochloride salt formation via acid treatment. Reaction progress should be monitored using TLC or HPLC, and intermediates purified via recrystallization or column chromatography.
Q. How can purity and structural integrity be validated during synthesis?
- Analytical Techniques : Use HPLC with a C18 column (e.g., Asymmetry Factor 1.2–1.3, Theoretical Plates >10,000) and mobile phases like acetonitrile/water with 0.1% TFA. Retention times for related spiro compounds range between 2–4 minutes under gradient conditions .
- Spectroscopic Confirmation :
- NMR : Key signals include δ 3.5–4.0 ppm (oxaspiro ether oxygen), δ 2.8–3.2 ppm (aminomethyl protons), and δ 1.5–2.2 ppm (spirocyclic CH₂ groups) .
- FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch), 1600–1650 cm⁻¹ (C=N/C=O), and 1100–1200 cm⁻¹ (ether C-O) .
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if airborne particulates are generated .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .
- Storage : Keep in a tightly sealed container under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Modular Modifications : Introduce substituents at the aminomethyl group (e.g., alkylation, acylation) or the spirocyclic core (e.g., halogenation, hydroxylation) to assess pharmacological effects.
- Biological Assays : Test analogs in receptor-binding assays (e.g., GPCRs, ion channels) or enzyme inhibition studies. For example, structurally related spiro compounds (e.g., milnacipran hydrochloride) show activity in neurotransmitter reuptake inhibition, suggesting potential CNS targets .
- Computational Modeling : Perform docking studies with target proteins (e.g., serotonin transporters) to predict binding affinities .
Q. How should contradictory data in pharmacological assays be resolved?
- Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays).
- Impurity Analysis : Use HPLC-MS to rule out batch-specific impurities (e.g., residual starting materials, degradation products). For example, impurity profiling of similar compounds shows retention time shifts correlated with byproduct formation .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 1 nM–10 µM) to confirm target specificity and rule off-target effects .
Q. What strategies are effective for impurity profiling during scale-up?
- Chromatographic Methods : Employ UPLC with a HILIC column for polar impurities or reverse-phase HPLC for non-polar byproducts. Monitor column efficiency using parameters like Theoretical Plates (>12,000) and Asymmetry Factor (<1.5) .
- Mass Spectrometry : Use LC-HRMS to identify impurities with mass accuracy <5 ppm. Common impurities include dehydrohalogenation products or spiro ring-opened derivatives .
- Stability Studies : Stress-test the compound under heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to predict degradation pathways .
Q. How can in vitro/in vivo pharmacokinetic discrepancies be addressed?
- Metabolic Stability : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidation of the spirocyclic ring).
- Prodrug Design : Modify the aminomethyl group (e.g., tert-butyl carbamate protection) to enhance bioavailability .
- Toxicology Screening : Assess hepatotoxicity and cardiotoxicity in primary cell lines (e.g., HepG2, hERG assays) before advancing to animal models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
